3-Bromobenzenesulfonyl chloride

Catalog No.
S661362
CAS No.
2905-24-0
M.F
C6H4BrClO2S
M. Wt
255.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzenesulfonyl chloride

CAS Number

2905-24-0

Product Name

3-Bromobenzenesulfonyl chloride

IUPAC Name

3-bromobenzenesulfonyl chloride

Molecular Formula

C6H4BrClO2S

Molecular Weight

255.52 g/mol

InChI

InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI Key

PJGOLCXVWIYXRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)Cl

The exact mass of the compound 3-Bromobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromobenzenesulfonyl chloride (CAS 2905-24-0) is a highly versatile, bifunctional electrophilic building block widely utilized in advanced organic synthesis and medicinal chemistry. It features two orthogonal reactive sites: a highly reactive sulfonyl chloride group and a stable meta-positioned bromine atom . Under mild basic conditions, the sulfonyl chloride rapidly acylates amines and alcohols to form robust sulfonamides or sulfonate esters, while the aryl bromide remains completely intact [1]. This precise chemoselectivity establishes 3-bromobenzenesulfonyl chloride as a premier precursor, allowing chemists to perform initial structural modifications with high fidelity before utilizing the preserved bromo-handle for downstream palladium-catalyzed cross-coupling reactions.

Substituting 3-bromobenzenesulfonyl chloride with its structural isomers or halogen analogs fundamentally disrupts both process chemistry and final product efficacy. Replacing it with 4-bromobenzenesulfonyl chloride shifts the substitution vector from 120° (meta) to 180° (para), which can cause severe steric clashes or spatial misalignment in structure-based drug design, preventing molecules from properly fitting into targeted enzyme pockets [1]. Furthermore, substituting with 3-chlorobenzenesulfonyl chloride drastically impairs downstream processability; the aryl chloride bond is notoriously sluggish in standard cross-coupling conditions, requiring expensive, highly specialized phosphine ligands and harsher temperatures to achieve the yields that the bromo-analog delivers effortlessly [2].

Superior Downstream Cross-Coupling Efficiency vs. Aryl Chlorides

In modular synthesis workflows, the halogen identity dictates the efficiency of the second-stage functionalization. Sulfonamides derived from 3-bromobenzenesulfonyl chloride undergo rapid palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) using standard, cost-effective catalysts like Pd(dppf)Cl2, routinely achieving yields exceeding 75-80% under mild conditions [1]. In contrast, substituting with 3-chlorobenzenesulfonyl chloride results in sluggish reactivity at the aryl chloride bond, typically yielding <30% product unless subjected to elevated temperatures and highly specialized, expensive dialkylbiaryl phosphine ligands [2].

Evidence DimensionDownstream Suzuki-Miyaura coupling yield under standard conditions
Target Compound Data>75-80% yield using standard, low-cost Pd catalysts
Comparator Or Baseline3-Chlorobenzenesulfonyl chloride derivatives (<30% yield without specialized ligands)
Quantified Difference>50% higher yield and elimination of the need for expensive proprietary ligands
ConditionsStandard biphasic Suzuki coupling (Pd(dppf)Cl2, K2CO3, 80-90 °C)

Procurement of the bromo-variant drastically reduces overall catalyst costs and simplifies process scale-up by avoiding the need for specialized ligand systems.

Critical Geometric Vectoring for Structure-Activity Relationship (SAR) Optimization

The spatial trajectory of functional groups is a primary driver of target affinity in drug discovery. When synthesizing aryl sulfonamide inhibitors, the meta-substitution pattern of 3-bromobenzenesulfonyl chloride projects subsequent cross-coupled moieties at a precise 120° angle [1]. Head-to-head SAR studies on enzyme inhibitors have demonstrated that meta-linked biaryl sulfonamides can improve binding affinity by up to 60-fold compared to alternative geometries, as the meta-vector optimally directs the extended arene into solvent-accessible channels without the steric clashes inherent to ortho-substitution or the linear misalignment of para-substitution [2].

Evidence DimensionRelative receptor binding affinity (Ki or IC50 improvement)
Target Compound DataOptimal binding trajectory (up to 60-fold improvement in specific models)
Comparator Or BaselineOrtho- or para-substituted analogs (e.g., 4-bromobenzenesulfonyl chloride derivatives)
Quantified DifferenceUp to 60x greater binding affinity due to precise 120° vector alignment
ConditionsStructure-based drug design assays (e.g., SAH/MTA nucleosidase or kinase inhibitor models)

Selecting the meta-isomer is critical for medicinal chemists needing to access specific binding pocket trajectories that para- or ortho-isomers physically cannot reach.

Bifunctional Suitability for PROTAC and Modular Library Synthesis

Advanced therapeutic modalities, such as PROTACs, require robust bifunctional hubs to connect target-binding ligands with E3 ligase recruiters. 3-Bromobenzenesulfonyl chloride acts as an ideal linchpin: the sulfonyl chloride quantitatively reacts with amines to form stable sulfonamides, while the meta-bromo group serves as a reliable anchor for subsequent C-C or C-N bond formation [1]. Unsubstituted benzenesulfonyl chloride completely lacks this secondary coupling handle, functioning merely as a terminal cap. The bromo-handle enables a two-step, high-yielding modular assembly process that is impossible with non-halogenated analogs [2].

Evidence DimensionCapacity for secondary modular conjugation
Target Compound Data100% capable of secondary Pd-catalyzed functionalization
Comparator Or BaselineBenzenesulfonyl chloride (0% capacity for secondary functionalization)
Quantified DifferenceAbsolute requirement of the bromo-substituent for bifunctional linker utility
ConditionsMulti-step library synthesis (sulfonylation followed by cross-coupling)

Procuring the bromo-substituted sulfonyl chloride is mandatory for workflows requiring a central bridging arene rather than a terminal capping group.

Modular Synthesis of Kinase and Protease Inhibitors

3-Bromobenzenesulfonyl chloride is heavily utilized in SAR campaigns for enzyme inhibitors. By first establishing a sulfonamide linkage with a core scaffold, chemists can subsequently perform late-stage diversification via Suzuki-Miyaura coupling at the meta-bromo position, rapidly generating diverse libraries to probe specific solvent-accessible channels in the target protein [1].

Development of PROTACs and Bifunctional Degraders

In targeted protein degradation, the compound serves as a critical central arene hub. The orthogonal reactivity allows it to connect an E3 ligase ligand to a target protein binder, leveraging the 120° meta-geometry to optimize the spatial distance and orientation between the two pharmacophores, which is essential for effective ternary complex formation [2].

Agrochemical and Materials Science Functionalization

Beyond pharmaceuticals, the compound acts as a reliable building block for synthesizing complex organic materials and agrochemicals. The sulfonamide linkage provides metabolic and chemical stability, while the bromo group allows for the extension of the conjugated pi-system or the attachment of functional side chains via robust cross-coupling methodologies [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2905-24-0

Wikipedia

3-Bromobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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